Higher Lipophilicity (logP) vs. Unsubstituted Acetanilide
N-[4-(Dimethylamino)phenyl]acetamide exhibits a calculated logP of 1.78 , compared to the experimental logP of 1.16 for acetanilide [1]. This +0.62 log unit increase reflects the hydrophobic contribution of the dimethylamino group.
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 1.78 (calculated, chem960.com) |
| Comparator Or Baseline | Acetanilide (CAS 103-84-4): logP = 1.16 (experimental, QSAR DB) |
| Quantified Difference | Δ logP = +0.62 log units (~4.2-fold increased lipophilicity) |
| Conditions | Calculated vs. experimental values; both at 25 °C, octanol-water system |
Why This Matters
The higher logP directly impacts solvent extraction, membrane permeability, and reversed-phase HPLC retention, making this compound more suitable for non-polar workup and distinct chromatographic separation from less lipophilic acetanilides.
- [1] Acetanilide logP. QSAR DB, record 10967/188. Experimental logP 1.16. View Source
